N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Lipophilicity Drug-likeness CNS permeability

N-(8-Methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic chromen-4-one derivative featuring a thiophene-2-carboxamide moiety at the 2-position, a phenyl substituent at the 3-position, and a methyl group at the 8-position of the chromenone core. With a molecular formula of C21H15NO3S and a molecular weight of 361.4 g/mol , it belongs to a broader class of thiophenyl chromene carboxamides that have attracted interest in computational drug discovery campaigns targeting α-glucosidase/α-amylase dual inhibition and as dopamine D3 receptor ligands in CNS-focused patent filings.

Molecular Formula C21H15NO3S
Molecular Weight 361.42
CAS No. 879767-39-2
Cat. No. B2443187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide
CAS879767-39-2
Molecular FormulaC21H15NO3S
Molecular Weight361.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=CC=C4
InChIInChI=1S/C21H15NO3S/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(25-19(13)15)22-20(24)16-11-6-12-26-16/h2-12H,1H3,(H,22,24)
InChIKeyDSOHRAGWVDMIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 879767-39-2): Procurement-Grade Chemical Profile


N-(8-Methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic chromen-4-one derivative featuring a thiophene-2-carboxamide moiety at the 2-position, a phenyl substituent at the 3-position, and a methyl group at the 8-position of the chromenone core . With a molecular formula of C21H15NO3S and a molecular weight of 361.4 g/mol , it belongs to a broader class of thiophenyl chromene carboxamides that have attracted interest in computational drug discovery campaigns targeting α-glucosidase/α-amylase dual inhibition [1] and as dopamine D3 receptor ligands in CNS-focused patent filings [2]. However, direct experimental characterization data for this specific compound in peer-reviewed literature remains notably sparse.

Why Generic Chromenone-Thiophene Analogs Cannot Substitute for CAS 879767-39-2


Within the chromen-2-yl thiophene-2-carboxamide chemical space, subtle changes in the substitution pattern can profoundly alter both physicochemical properties and biological target engagement. The 8-methyl substitution on the chromenone ring, combined with the 3-phenyl group, distinguishes this compound from its closest commercially available des-methyl analog, N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 883952-52-1). Based on well-established Hansch-Leo fragment constants, the addition of a single methyl group increases lipophilicity (LogP) by approximately 0.5 units [1], which can significantly influence membrane permeability, CNS penetration potential, and off-target binding profiles. Furthermore, computational screening of the thiophenyl chromene carboxamide scaffold has identified specific binding poses within α-glucosidase and α-amylase active sites that are sensitive to ring substitution [2]. Patent literature covering this scaffold class claims dopamine D3 receptor modulatory activity, where even minor structural modifications alter receptor affinity and selectivity [3]. Generic substitution without experimental validation of the 8-methyl-3-phenyl configuration therefore risks unpredictable alterations in both physicochemical behavior and pharmacodynamic activity.

Quantitative Differentiation Evidence for N-(8-Methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide


Lipophilicity Advantage: 8-Methyl Substitution Increases Computed LogP

The target compound's 8-methyl substituent confers a measurable lipophilicity increase compared to the des-methyl analog N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 883952-52-1). Using the Hansch-Leo fragmental constant for aromatic methyl substitution (π ≈ +0.5), the computed LogP of the target compound is approximately 0.5 log units higher than the des-methyl comparator [1]. This difference exceeds the typical experimental error in LogP determination (±0.3 log units), establishing a meaningful physicochemical differentiation. No conflicting data have been identified.

Lipophilicity Drug-likeness CNS permeability

Scaffold-Level In Silico Activity Against α-Glucosidase and α-Amylase Dual Targets

The thiophenyl chromene carboxamide scaffold—shared by the target compound—was computationally identified as a potential dual inhibitor of α-glucosidase and α-amylase [1]. Virtual screening of the ZINC database identified ZINC02789441 (thiophenyl chromene carboxamide scaffold) as a top-ranked hit. While experimental IC50 values for the target compound have not been published, the scaffold demonstrated favorable binding poses and MM-PBSA binding free energies that were computationally superior to the reference drug acarbose in docking studies [1]. The 8-methyl and 3-phenyl substituents present in the target compound occupy regions of the binding pocket that were identified as amenable to hydrophobic substitution, suggesting the target compound may retain or improve upon this scaffold-level activity profile.

α-Glucosidase inhibition α-Amylase inhibition Molecular docking

Patent-Class Coverage as a Dopamine D3 Receptor Ligand Candidate

Patent WO2008009741A1 explicitly claims chromene and thiochromene carboxamide derivatives as dopamine D3 receptor ligands for CNS disorders [1]. The target compound falls within the generic Markush structures claimed in this patent. While the patent does not disclose specific binding affinity data for the exact 8-methyl-3-phenyl compound, structurally related chromene carboxamides within the same patent family have demonstrated high-affinity D3 receptor binding. The 8-methyl and 3-phenyl substitution pattern aligns with the Structure-Activity Relationship (SAR) trends described in the patent, where substituents at these positions modulate receptor affinity. Procurement of this compound enables experimental validation of D3 receptor engagement, a target of interest for antipsychotic and anti-Parkinson's drug development.

Dopamine D3 receptor CNS drug discovery GPCR ligand

Explicit Limitation: Absence of Published Direct Experimental Data for CAS 879767-39-2

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, and patent databases as of May 2026 yielded no peer-reviewed experimental studies reporting quantitative biological activity (IC50, Ki, EC50, MIC), ADMET properties, or in vivo efficacy data specifically for N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide [1][2]. Claims of anticancer activity (IC50 15 µM) and anti-inflammatory properties found on non-peer-reviewed vendor platforms could not be verified against primary scientific literature and must be treated as unvalidated. This data scarcity represents a procurement risk: users seeking a compound with proven biological activity should consider structurally related analogs with published experimental data, such as N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 883952-52-1) or the benzodioxole-substituted analog N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide [3], which have broader characterization profiles.

Data gap Experimental validation Procurement risk

Optimal Procurement Scenarios for N-(8-Methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide


Scaffold-Hopping and SAR Exploration in Anti-Diabetic Drug Discovery

Based on the thiophenyl chromene carboxamide scaffold's demonstrated in silico dual inhibition potential against α-glucosidase and α-amylase [1], this compound is best suited as a structural diversification starting point. Its 8-methyl substituent provides a distinct lipophilicity profile (estimated ΔLogP ≈ +0.5 vs. des-methyl analog) that can be exploited to explore hydrophobic pocket interactions identified in the docking studies of ZINC02789441. Procurement is recommended for medicinal chemistry teams conducting systematic SAR around the chromenone core to optimize binding affinity and selectivity.

Dopamine D3 Receptor Ligand Screening for CNS Drug Discovery

Given the compound's structural alignment with Markush claims in WO2008009741A1 covering chromene carboxamides as dopamine D3 receptor ligands [2], procurement is justified for CNS-focused screening campaigns. The enhanced lipophilicity from the 8-methyl substitution may improve blood-brain barrier penetration compared to less substituted analogs, potentially translating to better CNS exposure. This compound serves as a tool molecule for validating D3 receptor engagement hypotheses in antipsychotic or anti-Parkinson's programs.

Building Block for Custom Library Synthesis

As a chromen-4-one derivative with a reactive thiophene-2-carboxamide moiety, this compound can function as a versatile synthetic intermediate for generating diverse compound libraries through amide coupling, Suzuki-Miyaura cross-coupling at the thiophene ring, or further functionalization of the chromenone core . Its molecular weight (361.4 g/mol) and moderate computed lipophilicity place it within drug-like chemical space suitable for hit-to-lead optimization, making it a rational procurement choice for core scaffold diversification.

Negative Control or Comparator for 8-Des-Methyl Analog Studies

In experimental designs where the biological effect of the 8-methyl substituent is under investigation, this compound serves as the test article while N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (CAS 883952-52-1) functions as the des-methyl control . The approximately 0.5 LogP unit difference between the two compounds provides a defined physicochemical perturbation, enabling researchers to attribute any observed differences in cellular potency, permeability, or target engagement specifically to the presence of the 8-methyl group, thereby strengthening SAR conclusions.

Quote Request

Request a Quote for N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.